molecular formula C12H10N4OS B1436592 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 923784-01-4

6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1436592
CAS No.: 923784-01-4
M. Wt: 258.3 g/mol
InChI Key: BFSJISFAUZLHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with the molecular formula C₁₂H₁₀N₄OS and a molecular weight of 258.30 g/mol . Its structure features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-methylphenyl group at position 1 and a thiol (-SH) group at position 4. This compound belongs to the pyrazolopyrimidine family, which is known for diverse pharmacological activities, including antitumor, anti-inflammatory, and kinase inhibition .

Properties

IUPAC Name

1-(4-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-7-2-4-8(5-3-7)16-10-9(6-13-16)11(17)15-12(18)14-10/h2-6H,1H3,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSJISFAUZLHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which then undergoes cyclization with thiourea in the presence of a base such as sodium ethoxide. The reaction is usually carried out in ethanol under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily explored for its antimicrobial and anticancer activities . It serves as a precursor in the development of therapeutic drugs due to its ability to interact with biological targets.

  • Antimicrobial Activity : Research indicates that 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibits moderate to good activity against various microorganisms. The synthesis involves multi-step processes where derivatives are tested using standard assays like disk diffusion and broth microdilution methods.
  • Anticancer Properties : The compound has demonstrated significant biological activity as an inhibitor of protein kinases, which play crucial roles in cancer cell signaling pathways. It has been shown to disrupt pathways such as Ras/Erk and PI3K/Akt, leading to cell cycle arrest and apoptosis in cancer cells.

Pharmacology

In pharmacological studies, derivatives of this compound are synthesized and tested for their therapeutic index and pharmacological activity. The results indicate a range of therapeutic properties, including:

  • Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.
  • Anticonvulsant Properties : Preliminary studies have indicated that it may also have anticonvulsant effects, suggesting a broader scope of application in neurological disorders.

Material Science

The unique chemical structure of this compound is utilized in material science for creating novel materials with specific properties:

  • Enhanced Conductivity : Its structural attributes allow for the development of materials with improved electrical conductivity.
  • Thermal Stability : The compound's stability under various conditions makes it suitable for applications requiring thermal resistance.

Synthesis and Mechanism of Action

Mechanism of Action

The mechanism of action of 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are involved in cell cycle regulation and signal transduction.

    Pathways Involved: By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. It also modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-methylphenyl group distinguishes the target compound from other derivatives. Key comparisons include:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
6-Mercapto-1-(4-methylphenyl)-... 4-Methylphenyl C₁₂H₁₀N₄OS 258.30 Anticancer, kinase inhibition
1-(4-Chlorophenyl)-6-mercapto-... 4-Chlorophenyl C₁₁H₇ClN₄OS 278.72 Increased lipophilicity, reactivity
1-Phenyl-6-mercapto-... Phenyl C₁₁H₈N₄OS 244.27 Lower molecular weight, reduced steric bulk

Chlorine substitution increases molecular weight and may influence electronic properties .

Modifications at Position 6 (Mercapto Group)

The thiol (-SH) group at position 6 is critical for biological interactions. Comparisons with derivatives lacking this group:

  • 6-Ethyl-1-(4-methylphenyl)-... : Replacement of -SH with an ethyl group reduces nucleophilicity but may enhance metabolic stability. Such derivatives are explored as kinase inhibitors .
  • 6-(Trifluoromethyl)-1-(4-bromophenyl)-... : The trifluoromethyl group introduces strong electron-withdrawing effects, altering binding affinity in VEGFR-2 inhibition .

Activity Correlation : The mercapto group in the target compound likely facilitates hydrogen bonding or disulfide bridge formation with biological targets, a feature absent in alkyl- or halogen-substituted analogs .

Dihedral Angles and Conformational Flexibility

Crystal structure analyses of related compounds (e.g., 5-(2-chloroethyl)-1-(4-chlorophenyl)-...) reveal dihedral angles ranging from 5.72° to 28.96° , influencing planarity and target binding . The target compound’s conformation (unreported in evidence) may occupy an intermediate range, balancing rigidity and adaptability for enzyme interaction.

Anticancer Activity

  • Target Compound : Demonstrates CDK2 inhibition (IC₅₀ data unreported in evidence), similar to N5-alkylated derivatives in .
  • Allopurinol (Reference): A structural analog (hydroxyl instead of mercapto) used for gout, highlighting how minor substitutions redirect therapeutic applications .

Anti-Inflammatory Activity

  • Thiazolidinone Derivatives (e.g., Compound 8a): Exhibit IC₅₀ values comparable to indomethacin, with ulcerogenic indices <1.0. The mercapto group may synergize with thiazolidinone for COX-2 inhibition .

Enzyme Inhibition

  • PDE9 Inhibitors (e.g., PF-04447943): Feature morpholino groups instead of mercapto, showing how bulkier substituents enhance selectivity for neurological targets .

Physicochemical and Pharmacokinetic Properties

Property 6-Mercapto-1-(4-methylphenyl)-... 1-(4-Chlorophenyl)-6-mercapto-... Allopurinol
LogP (Calculated) ~2.1 (estimated) ~2.8 0.16
Solubility Low (hydrophobic core) Very low Moderate (polar OH)
Metabolic Stability Susceptible to oxidation Higher stability (Cl substituent) High (clinical use)

Key Takeaway : The 4-methylphenyl group balances lipophilicity and solubility better than chlorinated analogs, making the target compound a promising lead for optimization .

Biological Activity

6-Mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of oncology and neurology. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine family and features a mercapto group (-SH) and a 4-methylphenyl substituent. Its molecular formula is C11H10N4OSC_{11}H_{10}N_4OS with a molecular weight of approximately 258.3 g/mol. The unique structural characteristics contribute to its biological activity by enabling interactions with various biological targets.

Research indicates that this compound functions primarily as an inhibitor of protein kinases , which are critical in signaling pathways related to cancer and other diseases. Specifically, it has been shown to disrupt pathways such as Ras/Erk and PI3K/Akt, which are vital for cell growth and survival.

Key Biological Activities

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies reveal its potential to induce apoptosis through activation of caspases (caspase-9, -8, and -3/7) and modulation of p53 pathways .
    • A comparative analysis shows that it exhibits stronger anticancer activity than traditional agents like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Anticonvulsant Properties :
    • Preliminary studies suggest that the compound may possess anticonvulsant effects, potentially offering therapeutic benefits in neurological disorders.
  • Anti-inflammatory Effects :
    • The compound has been associated with anti-inflammatory activity, which may contribute to its overall therapeutic profile in treating chronic diseases where inflammation plays a key role.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-methylphenyl hydrazine with carbon disulfide followed by cyclization under acidic or basic conditions. This process can be optimized for yield and purity using continuous flow reactors in industrial settings.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

Compound NameStructure SimilaritiesUnique Features
6-Mercapto-1-(phenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneSimilar pyrazolo[3,4-d]pyrimidine coreLacks methyl substitution on phenyl ring
2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneRelated core structureDifferent substitution pattern affecting biological activity
1-(3-Fluorobenzyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-oneContains mercapto groupFluorine substitution may alter pharmacokinetics

Case Studies

Recent studies have highlighted the compound's potential in cancer therapy:

  • Case Study 1 : A study on MCF-7 cells treated with varying concentrations of the compound showed significant reduction in cell viability compared to controls. The mechanism was linked to increased apoptosis markers such as cleaved caspases and PARP .
  • Case Study 2 : In animal models of epilepsy, administration of the compound resulted in a marked decrease in seizure frequency, suggesting its viability as an anticonvulsant agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?

  • Methodological Answer : The compound can be synthesized via a two-step approach:

Cyclocondensation : React 4-methylphenylhydrazine with a suitable cyanide ester (e.g., ethoxymethyl cyanide) in isopropyl alcohol and triethylamine to form the pyrazole intermediate.

Ring Closure : Heat the intermediate in formamide under reflux for 10–48 hours to yield the pyrazolo[3,4-d]pyrimidin-4-one core. The mercapto group can be introduced via nucleophilic substitution using thiourea or by electrophilic cyclization with sulfur-containing reagents .

  • Key Considerations : Monitor reaction progress using TLC, and purify via recrystallization (e.g., DMF/water) .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm substituent positions and ring structure (e.g., aromatic protons at δ 7.2–8.5 ppm for the 4-methylphenyl group) .
  • ESI-MS : For molecular ion validation (e.g., [M+H]+ peak matching the molecular formula) .
  • X-ray Crystallography : If single crystals are obtained, to resolve ambiguities in tautomeric forms .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against phosphodiesterase (PDE) isoforms (e.g., PDE5, PDE9A) using fluorometric or radiometric methods. IC50 values are determined via dose-response curves .
  • Cellular Models : Assess cytotoxicity in HEK293 or SH-SY5Y cells using MTT assays. Include positive controls (e.g., PF-04447943 for PDE9A inhibition) .

Advanced Research Questions

Q. How can structural analogs be designed to improve target selectivity (e.g., PDE isoform specificity)?

  • Methodological Answer :

  • SAR Analysis : Modify substituents at positions 1 (aryl groups) and 6 (mercapto/thioether groups). For example:
  • Position 1 : Replace 4-methylphenyl with bulkier substituents (e.g., 3-chlorophenyl) to enhance PDE5 affinity .
  • Position 6 : Introduce hydroxyethylthio or benzylthio groups to modulate solubility and selectivity .
  • Molecular Docking : Use software like AutoDock to predict binding modes with PDE isoforms. Compare with co-crystal structures of analogs (e.g., PF-04447943 in PDE9A) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human PDEs vs. tissue extracts) and buffer conditions.
  • Tautomer Verification : Confirm the dominant tautomeric form (e.g., 4-oxo vs. 4-hydroxy) via NMR or computational studies, as this affects binding .
  • Meta-Analysis : Compare data from high-quality sources (e.g., peer-reviewed journals) while excluding unreliable platforms (e.g., ) .

Q. What computational strategies predict pharmacokinetics and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate logP, bioavailability, and hepatotoxicity. For example, the mercapto group may improve solubility but increase metabolic instability .
  • QSAR Modeling : Train models on pyrazolo[3,4-d]pyrimidin-4-one derivatives to correlate substituents with IC50 and LD50 values .

Q. How can reaction conditions be optimized for higher yield and purity?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for cyclization steps to improve reaction homogeneity .
  • Catalyst Optimization : Replace NaHCO3 with K2CO3 for milder base conditions in N-alkylation reactions .
  • Workflow Automation : Use parallel synthetic chemistry (e.g., PF-04447943 synthesis) to rapidly screen conditions .

Q. What experimental strategies determine the compound’s binding mode with target enzymes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized PDE isoforms .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Cryo-EM : For large PDE complexes, resolve binding conformations at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.